molecular formula C10H15N3 B6205370 6-cyclohexylpyridazin-3-amine CAS No. 105538-00-9

6-cyclohexylpyridazin-3-amine

Cat. No.: B6205370
CAS No.: 105538-00-9
M. Wt: 177.25 g/mol
InChI Key: WGMPDDZGSGMYFH-UHFFFAOYSA-N
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Description

6-cyclohexylpyridazin-3-amine is a chemical compound with the CAS Number: 105538-00-9 . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-cyclohexyl-3-pyridazinamine . The InChI code is 1S/C10H15N3/c11-10-7-6-9 (12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2, (H2,11,13) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 177.25 .

Scientific Research Applications

6-cyclohexylpyridazin-3-amine is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been used in the synthesis of a variety of heterocyclic compounds, including pyrrolidines, piperidines, and pyridines. Additionally, this compound has been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Furthermore, this compound has been used in the synthesis of a variety of biochemicals, such as enzymes, hormones, and neurotransmitters.

Mechanism of Action

The mechanism of action of 6-cyclohexylpyridazin-3-amine is not fully understood. However, it is believed to involve the binding of the compound to a variety of cellular targets, including enzymes, hormones, and neurotransmitters. This binding is thought to modulate the activity of these targets, leading to a variety of biological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and anti-cancer effects. Additionally, it has been found to have anti-viral and anti-parasitic properties. Furthermore, this compound has been found to be effective in the treatment of a variety of diseases, including diabetes, asthma, and hypertension.

Advantages and Limitations for Lab Experiments

The use of 6-cyclohexylpyridazin-3-amine in laboratory experiments offers a number of advantages. It is a relatively simple compound to synthesize, and it is relatively inexpensive to purchase. Additionally, it has a wide range of biological activities, making it useful in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. For example, this compound is a relatively unstable compound, and it can be difficult to store and transport. Additionally, it can be toxic if not handled properly.

Future Directions

The potential for further scientific research involving 6-cyclohexylpyridazin-3-amine is vast. It could be used in the development of new drugs and biochemicals. Additionally, it could be used in the development of new synthetic methods and techniques. It could also be used in the development of new therapeutic strategies, such as gene therapy and immunotherapy. Finally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action.

Synthesis Methods

6-cyclohexylpyridazin-3-amine can be synthesized using a variety of methods, including the use of cyclohexylpyridine, pyridazinone, and an amine. The synthesis is typically achieved through the reaction of cyclohexylpyridine with a pyridazinone, followed by the addition of an amine. This reaction typically yields a product with a purity of greater than 98%.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyclohexylpyridazin-3-amine involves the reaction of cyclohexylhydrazine with 3-cyanopyridine followed by reduction of the resulting intermediate.", "Starting Materials": [ "Cyclohexylhydrazine", "3-Cyanopyridine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclohexylhydrazine is added to a solution of 3-cyanopyridine in methanol and water.", "Step 2: The mixture is heated under reflux for several hours to allow for the reaction to occur.", "Step 3: The resulting intermediate is then reduced using sodium borohydride in methanol.", "Step 4: The reaction mixture is then filtered and the product is isolated by evaporation of the solvent." ] }

105538-00-9

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

6-cyclohexylpyridazin-3-amine

InChI

InChI=1S/C10H15N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,13)

InChI Key

WGMPDDZGSGMYFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(C=C2)N

Purity

95

Origin of Product

United States

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